molecular formula C9H14N2O2 B8226815 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)

Cat. No.: B8226815
M. Wt: 182.22 g/mol
InChI Key: MTCYGKAPSMGKOM-UHFFFAOYSA-N
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Description

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) (hereafter referred to as the "base compound") is a bis-oxazole ligand featuring a central propane-2,2-diyl linker. Its synthesis involves cyclization of malonamide derivatives using sulfuryl chloride, yielding the product in 45% yield with structural confirmation via NMR . The compound’s symmetric structure and moderate steric bulk make it a versatile scaffold for asymmetric catalysis, though its efficacy often depends on substituent modifications.

Properties

IUPAC Name

2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,7-10-3-5-12-7)8-11-4-6-13-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCYGKAPSMGKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NCCO1)C2=NCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihalide Coupling with Oxazoline Precursors

A widely employed method involves the reaction of 2,2-bis(bromomethyl)propane with oxazoline precursors under basic conditions. This approach leverages the nucleophilic substitution of halides by oxazoline-derived anions.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Base : Sodium hydride (NaH) or triethylamine (Et₃N)

  • Atmosphere : Inert nitrogen or argon gas to prevent oxidation .

Procedure :

  • The base is added to the solvent to generate the oxazoline anion.

  • 2,2-Bis(bromomethyl)propane is introduced dropwise, facilitating coupling via bromide displacement.

  • The reaction proceeds at room temperature or mild heating (40–60°C) for 6–12 hours.

Yield and Purification :

  • Typical yields range from 75% to 85% after purification via column chromatography (silica gel, ethyl acetate/hexane) .

Cyclocondensation of Amino Alcohols with Dicarbonyl Compounds

This method involves cyclocondensation reactions between β-amino alcohols and dicarbonyl derivatives, forming the oxazoline rings and propane bridge simultaneously.

Key Steps :

  • Intermediate Formation : Dimethylmalonic acid reacts with amino alcohols to form malonamide intermediates .

  • Cyclization : Tosyl chloride (TsCl) and triethylamine promote cyclization under reflux conditions in DCM .

Optimized Parameters :

  • Temperature : 65–80°C

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates imine formation .

Yield :

  • Reported yields reach 70% after recrystallization in ethanol-water mixtures .

Tosylation and Ring-Closure Reactions

A high-purity route detailed in Organic Syntheses utilizes valinol (a β-amino alcohol) and tosyl chloride to construct the oxazoline rings .

Procedure :

  • Malonamide Synthesis : Valinol reacts with 2,2-dimethylpropanedioyl dichloride in DCM with Et₃N.

  • Tosylation : The intermediate is treated with TsCl and DMAP to form the bis(tosylate).

  • Ring Closure : Heating in toluene induces cyclization, yielding the bis(oxazoline) .

Purification :

  • Column chromatography (ethyl acetate/hexane, 1:10 to 2:1) resolves diastereomers .

Yield :

  • 65% overall yield with >99% enantiomeric purity .

Industrial-Scale Synthesis

Industrial production scales the dihalide coupling method using continuous flow reactors for improved efficiency.

Key Features :

  • Reactors : Automated systems with temperature and pressure control.

  • Purification : Recrystallization or simulated moving bed (SMB) chromatography ensures >98% purity .

Throughput :

  • Capacities exceeding 100 kg/month have been reported for similar bis(oxazoline) ligands .

Comparative Analysis of Preparation Methods

MethodStarting MaterialsConditionsYieldPurityScalability
Dihalide Coupling2,2-Bis(bromomethyl)propaneTHF, NaH, 25–60°C75–85%>95% (HPLC)High
CyclocondensationDimethylmalonic acid, TsClDCM, Et₃N, reflux70%90–95%Moderate
Tosylation ClosureValinol, Tosyl chlorideToluene, 90°C65%>99% (ee)Low

Key Insights :

  • Dihalide Coupling offers the best balance of yield and scalability for industrial applications .

  • Tosylation Closure achieves superior enantiomeric purity, making it ideal for asymmetric catalysis .

Challenges and Optimizations

Challenges :

  • Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of intermediates .

  • Byproduct Formation : Excess base or temperature deviations lead to dimerization byproducts .

Optimizations :

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining yield .

  • Ionic Liquid Solvents : Enhance reaction rates and selectivity in cyclocondensation .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the oxazole rings .

Scientific Research Applications

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is a chemical compound with the molecular formula C9H14N2O2C_9H_{14}N_2O_2 . It features two oxazole rings connected by a propane-2,2-diyl bridge. This compound is also known as 2,2'-(propane-2,2-diyl)bis(4,5-dihydrooxazole) and has a CAS number of 165554-94-9 .

Scientific Research Applications

2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) and its derivatives have a wide array of applications in scientific research:

  • Chemistry It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in the production of polymers and other advanced materials.

The compound's mechanism of action involves interaction with specific molecular targets, where the oxazole rings can coordinate with metal ions, making it useful in catalysis and other chemical processes. Its unique structure also allows it to interact with biological molecules, potentially leading to various biological effects.

Chemical Reactions

2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form different oxazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can lead to the formation of dihydrooxazole derivatives. Reducing agents such as sodium borohydride (NaBH4NaBH_4) and lithium aluminum hydride (LiAlH4LiAlH_4) are often used.
  • Substitution The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (Cl2Cl_2, Br2Br_2) and nucleophiles (NH3NH_3, OHOH^-) are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The oxazole rings can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The propane-2,2-diyl bridge provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications

Alkyl Substituents
  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS 131833-93-7):

    • The tert-butyl groups at the 4-position increase steric hindrance, enhancing enantioselectivity in metal-catalyzed reactions. This derivative exhibits superior rigidity and is stored under inert conditions due to moisture sensitivity .
    • Key Data : Molecular weight 294.43, HRMS-confirmed structure, used in asymmetric fluorination and allylic alkylation .
  • Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane :

    • The isopropyl substituents provide intermediate steric bulk compared to tert-butyl, balancing flexibility and selectivity. Synthesized in 91% yield, it serves as a precursor for chiral copper complexes .
Aryl Substituents
  • Bis(3,5-dimethoxyphenyl) and Bis(3,5-bis(trifluoromethyl)phenyl) Derivatives (10f and 10g): Electron-rich (3,5-dimethoxyphenyl) and electron-deficient (3,5-bis(trifluoromethyl)phenyl) groups modulate electronic effects. The trifluoromethyl variant achieves 83% yield and higher thermal stability (mp ~985°C) due to strong C-F interactions . Applications: Used in desymmetrization of meso-diaminocyclopropanes with enantiomeric excess (ee) >90% .
  • Pyren-1-yl and Naphthalen-2-yl Derivatives (CAS 2489182-84-3 and 2410445-32-6): Extended aromatic systems (pyrene, naphthalene) enhance π-π stacking, improving catalytic turnover in photoredox reactions. These ligands are critical in enantioselective sulfenofunctionalization .

Linker Variations

Ethane-1,1-diyl vs. Propane-2,2-diyl
  • (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) :
    • The shorter ethane linker reduces bite angle (109° vs. 120° for propane), increasing rigidity and enantioselectivity in Cu-catalyzed oxyvinylations. Synthesized via Schlenk techniques without purification .
Propane-1,3-diyl and Butane-1,4-diyl
  • 2,2'-(Propane-1,3-diyldisulfanediyl)bis[1,3-thiazol-3-ium] diiodides :
    • Sulfur-containing linkers introduce redox activity, enabling applications in ionic liquids and charge-transfer complexes. Lower yields (41–45%) due to side reactions during diiodide addition .

Biological Activity

Overview

2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is a synthetic compound characterized by its unique molecular structure comprising two oxazole rings linked by a propane-2,2-diyl bridge. Its molecular formula is C9H14N2O2, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : 2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
  • Chemical Structure :
    • Contains two oxazole rings which are known for their biological activity.
    • The bridging propane unit enhances the stability and reactivity of the compound.

The biological activity of 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) is primarily attributed to its ability to interact with various biological macromolecules. The oxazole rings can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially influencing their function and activity. This interaction is crucial for its antimicrobial properties as well as its potential anticancer effects.

Antimicrobial Properties

Research indicates that 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole) exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The compound's efficacy varies based on concentration and the specific microbial target.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)25Induction of apoptosis
HT29 (Colon Cancer)30Cell cycle arrest
MCF7 (Breast Cancer)20Reactive oxygen species generation

The compound appears to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal lymphocytes, highlighting its potential for selective anticancer therapy.

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various oxazole derivatives including 2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole). The results indicated that this compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria due to differences in cell wall structure.
  • Cytotoxicity Assessment : Another research project focused on assessing the cytotoxic effects of this compound on A549 and HT29 cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment with varying concentrations of the compound.

Q & A

Q. What are the optimized synthetic routes for 2,2'-(propane-2,2-diyl)bis(4,5-dihydrooxazole), and how do reaction conditions influence yield?

The compound can be synthesized via a copper-catalyzed oxyvinylation pathway starting from diazo precursors. Key steps include:

  • Step 1 : Reacting N1,N3-bis(2-hydroxyethyl)-2,2-dimethylmalonamide with thionyl chloride (SOCl₂) in toluene at 70°C under argon to form the oxazoline ring.
  • Step 2 : Neutralization with NaHCO₃ followed by purification via repeated dichloromethane (DCM) extractions and solvent evaporation.
  • Critical factors : Excess thionyl chloride (4.0 equiv) and prolonged reflux (5 hours) improve cyclization efficiency, yielding ~45% after purification . Alternative methods using brominated aryl reagents (e.g., 3,5-dimethoxyphenyl derivatives) require preparative TLC (hexane:EtOAc 6:4) for isolation, yielding 41–83% depending on substituent steric effects .

Q. Which characterization techniques are most reliable for confirming the structure of bis(oxazoline) derivatives?

  • 1H/13C NMR : Essential for confirming ring closure and substituent integration. For example, methylene protons in the oxazoline ring appear as distinct doublets (δ 4.0–4.5 ppm) .
  • HRMS : Validates molecular weight with <2 ppm error. For aryl-substituted derivatives, HRMS-ESI (m/z 785.3312 [M+H]+) is critical .
  • IR spectroscopy : Detects C=N stretching (~1650 cm⁻¹) and hydroxyl groups in intermediates .

Q. How can bis(oxazoline) ligands be applied in asymmetric catalysis?

These ligands are widely used in enantioselective reactions (e.g., cyclopropanation, fluorination) by coordinating to metals like Cu(I) or Ni(0). A typical protocol involves:

  • Ligand-to-metal ratio : 1:1 for Cu-catalyzed reactions, with Et₂O or CHCl₃ as solvents.
  • Substrate scope : Electron-deficient alkenes show higher enantiomeric excess (e.g., 92% ee in fluorination using tert-butyl-substituted ligands) .

Advanced Research Questions

Q. What strategies enhance enantioselectivity in bis(oxazoline)-catalyzed reactions?

  • Chiral backbone modification : Substituents at the 4-position (e.g., tert-butyl, naphthyl) induce steric bulk, improving asymmetric induction. For example, 3,5-di(trifluoromethyl)phenyl groups increase ee by 15–20% in desymmetrization reactions .
  • Solvent effects : Non-polar solvents (toluene, pentane) reduce racemization, while polar aprotic solvents (THF) stabilize transition states .

Q. How do substituents on the oxazoline ring impact catalytic activity?

  • Electron-withdrawing groups (e.g., trifluoromethyl): Enhance Lewis acidity of metal complexes, accelerating electrophilic reactions.
  • Bulky groups (e.g., tert-butyl): Improve enantioselectivity but may reduce reaction rates due to steric hindrance. Comparative studies show triphenylmethyl derivatives achieve 98% ee in cyclopropanation vs. 75% for smaller substituents .

Q. What mechanistic insights explain contradictory yields in similar synthetic protocols?

Discrepancies arise from:

  • Purification methods : Preparative TLC (41% yield) vs. column chromatography (83% yield) for aryl-substituted derivatives .
  • Reagent purity : Trace moisture during SOCl₂-mediated cyclization reduces yields by promoting hydrolysis .

Q. Can computational modeling predict ligand performance in asymmetric catalysis?

Yes. Density functional theory (DFT) studies reveal:

  • Transition-state geometries : Bulky substituents stabilize chair-like conformations in Cu-carbene intermediates, favoring R- or S-product formation .
  • Non-covalent interactions : π-Stacking between aryl groups and substrates enhances enantiocontrol (e.g., 3,5-di(naphthalen-2-yl)phenyl derivatives) .

Q. How can researchers address instability issues in bis(oxazoline) ligands during storage?

  • Storage conditions : Argon atmosphere at –20°C prevents oxidation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to light, which degrades the oxazoline ring .

Q. What alternative metals are compatible with bis(oxazoline) ligands for novel catalytic applications?

  • Nickel(0) : Air-stable Ni(stilbene) complexes enable alkene dimerization with 90% conversion .
  • Zinc : Zn(BH₄)₂ complexes catalyze asymmetric reductions but require low temperatures (–40°C) to prevent ligand dissociation .

Q. How can data from conflicting NMR spectra be reconciled during characterization?

  • Dynamic effects : Rotameric equilibria in solution may split signals. Variable-temperature NMR (VT-NMR) at –60°C resolves overlapping peaks .
  • Impurity analysis : HRMS and 2D-COSY identify byproducts (e.g., hydrolysis intermediates) that distort integration ratios .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)
Reactant of Route 2
2,2'-(Propane-2,2-diyl)bis(4,5-dihydrooxazole)

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